molecular formula C20H30N6O B4020886 N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-(1H-pyrazol-1-yl)propanamide

N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-(1H-pyrazol-1-yl)propanamide

Cat. No. B4020886
M. Wt: 370.5 g/mol
InChI Key: ITYVIDMEOXWLHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole and pyrimidine derivatives often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, novel ethyl pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin derivatives have been prepared via condensation and reflux methods, demonstrating the complexity and specificity required in synthesizing such compounds (Gomha & Farghaly, 2011).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the physical and chemical behavior of compounds. X-ray crystallography and NMR analysis are common techniques used for this purpose. Studies on similar compounds reveal detailed molecular geometries, including bond lengths, angles, and the presence of intramolecular interactions like hydrogen bonding, which are essential for the compound's stability and reactivity (Wu et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving pyrazole and pyrimidine derivatives are influenced by their functional groups and molecular structure. These compounds participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions, depending on the presence of electron-donating or withdrawing groups. The reactivity patterns of these compounds are essential for their application in synthesizing more complex molecules or modifying their chemical properties for specific uses.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are influenced by the molecular structure and intermolecular forces present in these compounds. For example, the presence of substituents on the pyrazole and pyrimidine rings can significantly affect these properties, altering their solubility in different solvents or their melting points, which are critical parameters for their practical applications and handling (Deng et al., 2010).

properties

IUPAC Name

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O/c1-16(23-19(27)9-14-26-13-8-10-22-26)18-15-21-20(24-17(18)2)25-11-6-4-3-5-7-12-25/h8,10,13,15-16H,3-7,9,11-12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYVIDMEOXWLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NC(=O)CCN2C=CC=N2)N3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-3-pyrazol-1-ylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-(1H-pyrazol-1-yl)propanamide
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N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-(1H-pyrazol-1-yl)propanamide
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N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-(1H-pyrazol-1-yl)propanamide
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N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-(1H-pyrazol-1-yl)propanamide
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N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-(1H-pyrazol-1-yl)propanamide
Reactant of Route 6
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N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-(1H-pyrazol-1-yl)propanamide

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